

(3-Methoxypropyl)(methyl)amine: A Versatile Intermediate for Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methoxypropyl)(methyl)amine

Cat. No.: B1315079

[Get Quote](#)

Introduction

(3-Methoxypropyl)(methyl)amine is a secondary amine that serves as a valuable and versatile intermediate in the synthesis of a wide range of chemical compounds. Its bifunctional nature, possessing both a secondary amine and an ether linkage, allows for its incorporation into diverse molecular architectures, making it a key building block in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and protocols for the use of **(3-Methoxypropyl)(methyl)amine** in key chemical transformations, highlighting its role in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Methoxypropyl)(methyl)amine** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ NO	[1]
Molecular Weight	103.17 g/mol	[1]
Boiling Point	126.06 °C at 760 mmHg	[1]
Flash Point	38.78 °C	[1]
Density	0.817 g/cm ³	[1]
CAS Number	55612-03-8	[1]

Applications in Chemical Synthesis

(3-Methoxypropyl)(methyl)amine is a versatile precursor for the synthesis of more complex molecules, primarily through reactions involving its secondary amine functionality. The two main classes of reactions are N-alkylation and N-acylation, which lead to the formation of tertiary amines and amides, respectively. These transformations are fundamental in the construction of a variety of organic compounds, including active pharmaceutical ingredients (APIs).

N-Alkylation: Synthesis of Tertiary Amines

The secondary amine group of **(3-Methoxypropyl)(methyl)amine** can be readily alkylated with various alkyl halides to yield the corresponding tertiary amines. This reaction is a cornerstone of organic synthesis for building molecular complexity.

General Reaction Scheme:

Where R-X is an alkyl halide.

This protocol describes a general method for the N-alkylation of **(3-Methoxypropyl)(methyl)amine** with an alkyl halide in the presence of a base.

Materials:

- **(3-Methoxypropyl)(methyl)amine**

- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Hünig's base (N,N-Diisopropylethylamine)
- Acetonitrile (anhydrous)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- To a solution of **(3-Methoxypropyl)(methyl)amine** (1.0 eq.) in anhydrous acetonitrile, add Hünig's base (1.5 eq.).
- To this stirred solution, add the alkyl halide (1.1 eq.) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
- Purify the product by column chromatography on silica gel if necessary.

Quantitative Data (Representative):

Alkyl Halide	Product	Reaction Time	Yield (%)
Benzyl bromide	N-Benzyl-N-(3-methoxypropyl)methyl amine	12 h	85-95
Methyl iodide	N,N-Dimethyl(3-methoxypropyl)amine	6 h	90-98
Ethyl bromide	N-Ethyl-N-(3-methoxypropyl)methyl amine	18 h	80-90

N-Acylation: Synthesis of Amides

N-acylation of **(3-Methoxypropyl)(methyl)amine** with acyl chlorides or acid anhydrides provides access to a wide range of amides. This reaction is crucial for the introduction of carbonyl functionalities and is widely employed in drug synthesis.

General Reaction Scheme:

Where R-COCl is an acyl chloride.

This protocol provides a general method for the N-acylation of **(3-Methoxypropyl)(methyl)amine** with an acyl chloride in the presence of a base.

Materials:

- **(3-Methoxypropyl)(methyl)amine**
- Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
- Triethylamine or Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine

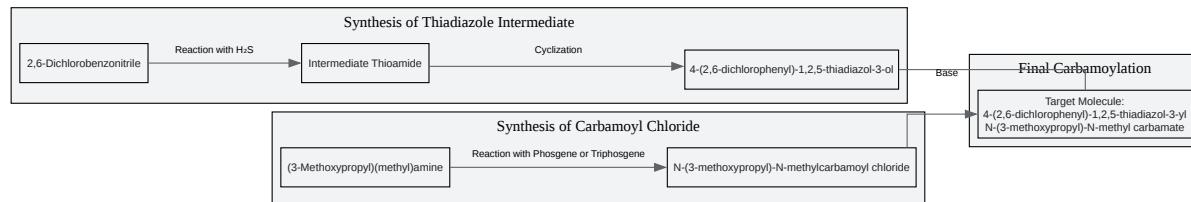
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **(3-Methoxypropyl) (methyl)amine** (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
- Purify the product by column chromatography on silica gel or recrystallization.[\[2\]](#)

Quantitative Data (Representative):

Acylationg Agent	Product	Reaction Time	Yield (%)
Acetyl chloride	N-(3-Methoxypropyl)-N-methylacetamide	2 h	90-98
Benzoyl chloride	N-(3-Methoxypropyl)-N-methylbenzamide	4 h	85-95
(4-Methylphenoxy)acetyl chloride	2-(4-Methylphenoxy)-N-(3-methoxypropyl)-N-methylacetamide	6 h	80-90


Application in Pharmaceutical Synthesis: Synthesis of a Thiadiazole Carbamate Derivative

(3-Methoxypropyl)(methyl)amine is a key intermediate in the synthesis of pharmaceutically active compounds. An important example is its use in the preparation of thiadiazole carbamate derivatives, some of which have shown potent biological activity. For instance, a structurally related compound, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate, has been identified as a highly potent and selective inhibitor of HIV-1.^[3]

The synthesis of the target molecule, 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-methoxypropyl)-N-methyl carbamate, can be achieved through a multi-step process.

Synthetic Workflow

The overall synthetic strategy involves the preparation of a key thiadiazole intermediate followed by a carbamoylation reaction with a derivative of **(3-Methoxypropyl)(methyl)amine**.

[Click to download full resolution via product page](#)

Synthetic workflow for a thiadiazole carbamate derivative.

Experimental Protocols

This protocol describes the synthesis of the key carbamoyl chloride intermediate from **(3-Methoxypropyl)(methyl)amine**.

Materials:

- **(3-Methoxypropyl)(methyl)amine**
- Triphosgene (bis(trichloromethyl) carbonate)
- Sodium bicarbonate
- Dichloromethane (DCM), anhydrous
- Standard laboratory glassware for reactions under inert conditions

Procedure:

- In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium bicarbonate (2.0 eq.) in anhydrous DCM.

- In a separate flask, dissolve triphosgene (0.66 eq.) in anhydrous DCM.
- Add the triphosgene solution to the stirred suspension of the base.
- Dissolve **(3-Methoxypropyl)(methyl)amine** (1.0 eq.) in anhydrous DCM.
- Cool the reaction mixture to 10-15 °C.
- Slowly add the amine solution to the reaction mixture.
- Allow the reaction to stir at this temperature for 2-5 hours.
- Filter the reaction mixture to remove inorganic salts.
- Wash the filtrate with cold water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxypropyl)-N-methylcarbamoyl chloride.[\[1\]](#)

This protocol outlines the final step in the synthesis of the target molecule.

Materials:

- 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol
- N-(3-methoxypropyl)-N-methylcarbamoyl chloride
- Pyridine or Triethylamine
- Anhydrous Toluene or Tetrahydrofuran (THF)
- Standard laboratory glassware for reactions under inert conditions

Procedure:

- To a stirred solution of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol (1.0 eq.) in anhydrous toluene, add pyridine (1.2 eq.).

- Add a solution of N-(3-methoxypropyl)-N-methylcarbamoyl chloride (1.1 eq.) in anhydrous toluene dropwise to the mixture.
- Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture and filter to remove any salts.
- Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the final carbamate product.

Quantitative Data (Expected):

Reactant 1	Reactant 2	Product	Yield (%)
4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-ol	N-(3-methoxypropyl)-N-methylcarbamoyl chloride	4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-(3-methoxypropyl)-N-methyl carbamate	70-85

Conclusion

(3-Methoxypropyl)(methyl)amine is a highly useful and versatile chemical intermediate. Its ability to readily undergo N-alkylation and N-acylation reactions makes it an essential building block for the synthesis of a wide array of more complex molecules. The application of this intermediate in the synthesis of a potential HIV-1 inhibitor highlights its significance in the field of medicinal chemistry and drug development. The protocols provided herein offer a foundation for researchers and scientists to utilize **(3-Methoxypropyl)(methyl)amine** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Methoxypropyl)(methyl)amine: A Versatile Intermediate for Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315079#use-of-3-methoxypropyl-methyl-amine-as-a-versatile-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com